molecular formula C9H9N3O2S B8362949 N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine

Cat. No.: B8362949
M. Wt: 223.25 g/mol
InChI Key: AEMOECHQKXYBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5th position and two methyl groups attached to the nitrogen atom at the 2nd position

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H9N3O2S/c1-11(2)9-10-7-5-6(12(13)14)3-4-8(7)15-9/h3-5H,1-2H3

InChI Key

AEMOECHQKXYBMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 5-nitro-2-aminobenzothiazole. This intermediate can then be further reacted with dimethylamine to yield the final product .

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Condensation: Acidic or basic catalysts in the presence of aldehydes or ketones.

Major Products Formed:

    Reduction: Formation of N,N-dimethyl-5-amino-1,3-benzothiazol-2-amine.

    Substitution: Formation of various substituted benzothiazole derivatives.

    Condensation: Formation of Schiff bases with different aldehydes or ketones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the aggregation of proteins such as α-synuclein and tau, which are associated with neurodegenerative diseases. It achieves this by binding to the proteins and preventing their misfolding and aggregation .

Comparison with Similar Compounds

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:

    5-nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethyl groups.

    2-arylbenzothiazoles: Differ in the substitution pattern at the 2nd position.

    Benzothiazole-based urea and thiourea derivatives: Differ in the functional groups attached to the benzothiazole ring.

Uniqueness: The presence of both the nitro group and the dimethyl groups in this compound imparts unique chemical properties and biological activities, making it a valuable compound for various applications .

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